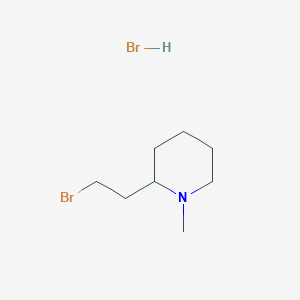

2-(2-Bromoethyl)-1-methylpiperidine hydrobromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-bromoethyl)-1-methylpiperidine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16BrN.BrH/c1-10-7-3-2-4-8(10)5-6-9;/h8H,2-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYOYPRZOFTXHRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCC1CCBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255717-22-6 | |

| Record name | Piperidine, 2-(2-bromoethyl)-1-methyl-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1255717-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

2-(2-Bromoethyl)-1-methylpiperidine hydrobromide chemical properties

An In-depth Technical Guide to 2-(2-Bromoethyl)-1-methylpiperidine Hydrobromide for Researchers and Drug Development Professionals

Introduction

This compound is a heterocyclic organic compound that holds significant potential as a versatile building block in synthetic organic chemistry and medicinal chemistry. Its structure, featuring a saturated N-methylpiperidine ring substituted at the 2-position with a bromoethyl group, provides two key points of reactivity: the nucleophilic tertiary amine and the electrophilic primary alkyl bromide. This bifunctionality makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The piperidine scaffold is a common motif in a wide array of pharmaceuticals, and the ability to introduce this moiety with a reactive handle for further elaboration is of great interest to drug development professionals. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, synthesized from available technical data and established chemical principles.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below. While extensive experimental data is not widely published, the available information from commercial suppliers provides a baseline for its characterization.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₁₇Br₂N | |

| Molecular Weight | 287.04 g/mol | |

| Appearance | Solid | |

| InChI | 1S/C8H16BrN.BrH/c1-10-7-3-2-4-8(10)5-6-9;/h8H,2-7H2,1H3;1H | |

| SMILES String | BrCCC1N(CCCC1)C.[H]Br | |

| MDL Number | MFCD09864560 |

Spectroscopic Characterization (Predicted)

-

¹H NMR: The spectrum would be expected to show a singlet for the N-methyl protons. The protons of the bromoethyl group would likely appear as two multiplets, and the piperidine ring protons would present as a series of complex multiplets. The proton alpha to the nitrogen and the bromoethyl group would be the most deshielded of the ring protons.

-

¹³C NMR: The spectrum would feature eight distinct carbon signals. The N-methyl carbon would be in the aliphatic region. The two carbons of the bromoethyl group would be distinguishable, with the carbon bonded to the bromine atom being significantly downfield. The five carbons of the piperidine ring would also show distinct chemical shifts.

Synthesis and Purification

Proposed Synthetic Workflow

The conversion of the precursor alcohol to the target alkyl bromide can be achieved using standard brominating agents such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). The use of HBr is a common and effective method for such transformations.[3]

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol (Hypothetical)

This protocol is based on analogous procedures for the synthesis of similar bromoalkyl-substituted piperidines.[3]

-

Reaction Setup: To a solution of 2-(2-hydroxyethyl)-1-methylpiperidine in a suitable solvent (e.g., a high-boiling point solvent or neat), add an excess of concentrated hydrobromic acid (e.g., 48%).

-

Reaction Conditions: Heat the reaction mixture to reflux for several hours with stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/ether mixture, to yield the pure this compound salt.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dominated by the electrophilic nature of the bromoethyl side chain. The carbon atom attached to the bromine is susceptible to nucleophilic attack, making this compound an excellent alkylating agent.

Alkylation Reactions

This compound can be used to introduce the 1-methylpiperidine-2-ethyl moiety onto various nucleophiles, including amines, thiols, and carbanions. This is a common strategy in the synthesis of pharmaceutical compounds. For instance, it can undergo conjugate addition to activated alkenes like acrylates in the presence of a base to neutralize the hydrobromide salt.[4]

Caption: General scheme of an alkylation reaction using 2-(2-Bromoethyl)-1-methylpiperidine.

Role of the N-Methylpiperidine Ring

The N-methylpiperidine ring itself is relatively stable under many reaction conditions. The tertiary amine is basic and can be protonated, which is why the compound is supplied as a hydrobromide salt. In its free base form, the nitrogen atom is nucleophilic.

Applications in Research and Drug Development

Piperidine and its derivatives are prevalent in a vast number of FDA-approved drugs and are considered privileged scaffolds in medicinal chemistry. The title compound serves as a valuable precursor for introducing this scaffold into larger molecules.

-

Scaffold for Drug Candidates: The 1-methylpiperidine-2-ethyl group can be incorporated into potential drug candidates to modulate their physicochemical properties, such as lipophilicity and basicity, which in turn can influence their pharmacokinetic profiles (absorption, distribution, metabolism, and excretion).

-

Synthesis of Biologically Active Molecules: The reactivity of the bromoethyl group allows for the synthesis of a wide range of derivatives. For example, reaction with various nucleophiles can lead to the formation of ethers, thioethers, amines, and other functional groups, each with the potential for unique biological activity.

-

Model-Informed Drug Development (MIDD): As a building block, this compound can contribute to the synthesis of compound libraries for screening. The data generated from these libraries can be used in a MIDD framework to inform the design of future drug candidates with improved properties.[5]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. The following information is derived from available safety data sheets for the compound and its analogues.[6][7]

| Hazard Category | Description | Precautionary Statements |

| Acute Toxicity (Oral) | Harmful if swallowed (Category 4).[6] | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. |

| Skin Irritation | Causes skin irritation (Category 2).[6] | P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. |

| Eye Irritation | Causes serious eye irritation (Category 2A).[6] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Respiratory Irritation | May cause respiratory irritation.[6] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. |

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6] Keep away from incompatible materials such as strong oxidizing agents.[7]

References

-

Synthesis of 1-(Butoxycarbonyl)-2-(2-hydroxyethyl)-piperidine. PrepChem.com. [Link]

-

Conjugate addition of 2-(bromomethyl)- and 2-(2-bromoethyl)-piperidine to alkyl acrylates: Application towards the synthesis of 2-(methoxycarbonyl) indolizidine. ResearchGate. [Link]

-

Synthesis of 1-(2-bromoethyl)piperidine hydrobromide. PrepChem.com. [Link]

-

Synthesis of 2-(2-hydroxyethyl)piperazine. PrepChem.com. [Link]

-

Safety Data Sheet - 3-(Bromomethyl)piperidine. Angene Chemical. [Link]

-

2-(2-Bromoethyl)piperidine. PubChem. [Link]

-

The Chemistry Behind N-(2-Hydroxyethyl)piperidine: A Synthesis Intermediate. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- Preparation of N-(2-hydroxyethyl)-piperazine.

- Synthesis of N-(2-hydroxyethyl)piperazine.

-

1-(2-Bromoethyl)piperidine. PubChem. [Link]

-

Scoping review of the role of pharmacometrics in model-informed drug development. National Institutes of Health. [Link]

Sources

- 1. 2-Bromoethylamine hydrobromide(2576-47-8) 1H NMR spectrum [chemicalbook.com]

- 2. 2-(Hydroxymethyl)piperidine(3433-37-2) 1H NMR spectrum [chemicalbook.com]

- 3. prepchem.com [prepchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Scoping review of the role of pharmacometrics in model-informed drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. fishersci.com [fishersci.com]

2-(2-Bromoethyl)-1-methylpiperidine hydrobromide synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(2-Bromoethyl)-1-methylpiperidine hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a key intermediate in the development of various pharmacologically active compounds. This document details a representative synthetic protocol, including the underlying chemical principles, and outlines the analytical techniques essential for structural verification and purity assessment. The intended audience includes researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals.[1] Its prevalence in over twenty classes of drugs, including analgesics, antipsychotics, and antihistamines, underscores its importance as a privileged scaffold in medicinal chemistry.[2] The introduction of a bromoethyl side chain at the 2-position of the N-methylated piperidine ring, as in this compound, provides a versatile chemical handle for further molecular elaboration through nucleophilic substitution reactions. This allows for the systematic exploration of structure-activity relationships in drug discovery programs.

This guide will focus on a common and reliable method for the synthesis of this compound, starting from the commercially available precursor, 1-methyl-2-piperidineethanol. Furthermore, a detailed analysis of the expected spectroscopic data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) will be presented to ensure the unambiguous identification and characterization of the target compound.

Synthesis of this compound

The conversion of a primary alcohol to an alkyl bromide is a fundamental transformation in organic synthesis. For the preparation of this compound, the most direct approach involves the reaction of 1-methyl-2-piperidineethanol with a brominating agent. While several reagents can effect this transformation, such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂), the use of hydrobromic acid (HBr) is often preferred for its operational simplicity and the direct formation of the hydrobromide salt of the product.

Reaction Mechanism: Nucleophilic Substitution

The reaction of 1-methyl-2-piperidineethanol with hydrobromic acid proceeds via a nucleophilic substitution mechanism. The acidic conditions first lead to the protonation of the hydroxyl group of the alcohol, converting it into a good leaving group (water). The bromide ion (Br⁻), a good nucleophile, then attacks the electrophilic carbon atom, displacing the water molecule and forming the carbon-bromine bond. The nitrogen atom of the piperidine ring is also protonated under the acidic conditions, leading to the formation of the hydrobromide salt.

Diagram 1: Synthesis Workflow

Caption: A schematic representation of the synthesis workflow.

Representative Experimental Protocol

This protocol is a representative procedure adapted from the synthesis of similar bromoalkylpiperidine hydrobromides.[3]

Materials:

-

1-Methyl-2-piperidineethanol

-

48% aqueous Hydrobromic Acid (HBr)

-

Toluene

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-methyl-2-piperidineethanol.

-

Carefully add an excess of 48% aqueous hydrobromic acid (approximately 3-4 molar equivalents).

-

Heat the reaction mixture to reflux (approximately 120-130 °C) and maintain this temperature for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Transfer the reaction mixture to a separatory funnel and extract with toluene to remove any non-polar impurities.

-

Separate the aqueous layer containing the product and concentrate it under reduced pressure using a rotary evaporator to remove excess HBr and water.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol, to yield this compound as a solid.

-

Dry the purified product under vacuum.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.

| Property | Value |

| Molecular Formula | C₈H₁₇Br₂N |

| Molecular Weight | 287.04 g/mol |

| Appearance | Solid |

| Melting Point | Not reported, but expected to be a crystalline solid |

| Solubility | Soluble in water and polar organic solvents |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. Both ¹H NMR and ¹³C NMR are essential for the characterization of this compound. The chemical shifts are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS).

3.1.1. Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the protons of the piperidine ring, the N-methyl group, and the bromoethyl side chain. Due to the hydrobromide salt formation and the presence of the electron-withdrawing bromine atom, the signals for the protons adjacent to the nitrogen and bromine atoms will be shifted downfield.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Piperidine ring protons (CH₂) | 1.5 - 2.2 | Multiplet | 8H |

| N-Methyl protons (N-CH₃) | 2.8 - 3.0 | Singlet | 3H |

| Methylene protons adjacent to Br (CH₂-Br) | 3.4 - 3.6 | Triplet | 2H |

| Methylene protons adjacent to the ring (CH₂-CH₂-Br) | 2.0 - 2.3 | Multiplet | 2H |

| Proton on the carbon bearing the side chain (CH) | 3.1 - 3.3 | Multiplet | 1H |

| N-H proton (from hydrobromide) | Broad signal, variable | Singlet (broad) | 1H |

3.1.2. Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Piperidine ring carbons (CH₂) | 20 - 35 |

| N-Methyl carbon (N-CH₃) | ~45 |

| Methylene carbon adjacent to Br (CH₂-Br) | ~30 |

| Methylene carbon adjacent to the ring (CH₂-CH₂-Br) | ~35 |

| Carbon bearing the side chain (CH) | ~60 |

Diagram 2: Characterization Workflow

Caption: A flowchart illustrating the analytical techniques for characterization.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the C-H, C-N, and C-Br bonds, as well as a broad absorption due to the N-H bond of the hydrobromide salt.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (hydrobromide) | 2400 - 2800 | Broad, Strong |

| C-H stretch (aliphatic) | 2850 - 3000 | Strong |

| C-N stretch | 1000 - 1250 | Medium |

| C-Br stretch | 500 - 600 | Medium-Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) is a suitable technique. The mass spectrum is expected to show the molecular ion peak corresponding to the free base. A key feature will be the isotopic pattern of bromine, with two peaks of roughly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).[4]

Expected Fragmentation Pattern:

The fragmentation of the molecular ion is likely to be initiated by cleavage of the C-C bond adjacent to the nitrogen atom (alpha-cleavage), leading to the formation of a stable iminium ion.[5] Another common fragmentation pathway is the loss of the bromoethyl side chain.

Safety and Handling

This compound is a chemical intermediate and should be handled with appropriate safety precautions. It is classified as harmful if swallowed.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The presented representative protocol, based on the reaction of 1-methyl-2-piperidineethanol with hydrobromic acid, offers a reliable method for the preparation of this valuable synthetic intermediate. The outlined spectroscopic techniques and predicted data serve as a crucial reference for researchers to confirm the structure and purity of the synthesized compound. Adherence to the described methodologies and safety precautions will enable the successful synthesis and characterization of this compound for its application in the advancement of pharmaceutical research and development.

References

-

Kharitonov, D. G., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7249. [Link]

-

Doc Brown's Chemistry. Infrared spectrum of 2-bromobutane. [Link]

-

Doc Brown's Chemistry. Infrared spectrum of 1-bromobutane. [Link]

-

PrepChem. Synthesis of 1-(2-bromoethyl)piperidine hydrobromide. [Link]

-

YouTube. Mass spectrum & fragmentation of 1-bromobutane. [Link]

-

University of Colorado Boulder. IR: alkyl halides. [Link]

-

Save My Exams. Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. [Link]

-

Organic Syntheses. Pentaerythrityl Bromide. [Link]

-

SpectraBase. 1-Bromobutane - Optional[FTIR] - Spectrum. [Link]

-

Chemistry – A European Journal. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. [Link]

-

Organic Syntheses. 2,4-Dibromo-3-pentanone. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

SpectraBase. Piperidine. [Link]

-

ResearchGate. Conjugate addition of 2-(bromomethyl)- and 2-(2-bromoethyl)-piperidine to alkyl acrylates: Application towards the synthesis of 2-(methoxycarbonyl) indolizidine. [Link]

-

NIST. Piperidine, 1-methyl-. [Link]

- Google Patents. PROCESSES FOR PREPARING 2-PIPERIDINEETHANOL COMPOUNDS.

-

MDPI. Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release. [Link]

- Google Patents.

-

SpectraBase. Piperidine hydrochloride - Optional[FTIR] - Spectrum. [Link]

-

BCCSU. Common Compounds in FTIR Drug Checking in B.C.. [Link]

-

ResearchGate. Preparation-of-methyl-bromide.pdf. [Link]

- Google Patents. Process for preparing 4-methylenepiperidine or acid addition salt thereof.

Sources

2-(2-Bromoethyl)-1-methylpiperidine hydrobromide mechanism of action

An In-depth Technical Guide to the Putative Mechanism of Action and Research Strategy for 2-(2-Bromoethyl)-1-methylpiperidine hydrobromide

Introduction

This compound is a substituted piperidine derivative with the chemical formula C₈H₁₇Br₂N and a molecular weight of 287.04 g/mol [1]. While the piperidine scaffold is a well-established "privileged structure" in medicinal chemistry, integral to numerous approved pharmaceuticals, there is currently no publicly available scientific literature detailing the specific mechanism of action, pharmacological targets, or biological activity of this particular compound.[2][3][4]

This guide, therefore, adopts a first-principles approach. By dissecting the molecule's constituent chemical motifs—the N-methylpiperidine ring and the reactive 2-bromoethyl group—we can propose a putative mechanism of action grounded in established chemical and pharmacological principles. Furthermore, we present a comprehensive, step-by-step research workflow that drug development professionals can employ to systematically elucidate the compound's precise biological function. This document is designed to serve as a foundational resource for initiating a research program into this novel chemical entity.

Part 1: The Piperidine Scaffold: A Versatile Pharmacophore

The piperidine ring is one of the most ubiquitous N-heterocycles in modern pharmaceuticals.[2] Its conformational flexibility and the basicity of the nitrogen atom allow it to engage with a wide array of biological targets through hydrogen bonding, ionic interactions, and van der Waals forces. Compounds incorporating this scaffold have demonstrated a vast range of biological activities, from central nervous system modulation to anticancer effects.[5][6][7]

The N-methyl substitution, as seen in the target molecule, often enhances binding affinity to specific receptors and can improve metabolic stability and blood-brain barrier permeability.[8]

Table 1: Representative Classes of Piperidine-Based Drugs and Their Mechanisms of Action

| Drug Class | Example Drug | Mechanism of Action | Therapeutic Area |

| Opioid Analgesics | Fentanyl, Meperidine | Agonist at µ-opioid receptors, leading to analgesia. | Pain Management |

| Antipsychotics | Haloperidol, Risperidone | Antagonist at dopamine D₂ and serotonin 5-HT₂A receptors. | Schizophrenia, Bipolar Disorder |

| Antihistamines | Loratadine, Fexofenadine | Inverse agonist at histamine H₁ receptors. | Allergic Conditions |

| Acetylcholinesterase Inhibitors | Donepezil | Reversible inhibitor of acetylcholinesterase, increasing acetylcholine levels. | Alzheimer's Disease |

| Sigma Receptor Ligands | Pre-clinical candidates | Modulation of σ₁ and σ₂ receptors, implicated in neuroprotection and cancer.[9] | Neurology, Oncology |

| Anticancer Agents | Various derivatives | Multiple mechanisms, including DNA intercalation and cell cycle arrest.[5][7] | Oncology |

The diverse targeting capabilities of the piperidine scaffold suggest that 2-(2-Bromoethyl)-1-methylpiperidine could potentially interact with a broad range of proteins, particularly receptors and enzymes within the central nervous system.

Caption: Diverse biological targets of piperidine-based pharmaceuticals.

Part 2: The 2-Bromoethyl Moiety: A Reactive Alkylating Agent

The most chemically significant feature of 2-(2-Bromoethyl)-1-methylpiperidine is the haloalkylamine side chain. It is well-established that 2-haloethylamines function as powerful alkylating agents through the intramolecular formation of a highly strained and reactive aziridinium (or ethyleneiminium) cation. This electrophilic intermediate can then undergo nucleophilic attack by electron-rich functional groups found in biological macromolecules, such as the sulfhydryl groups of cysteine, the imidazole of histidine, or the carboxylates of aspartate and glutamate residues in proteins.

This reaction results in the formation of a stable, covalent bond between the drug and its target protein. Such covalent modification leads to irreversible inhibition, which can provide a prolonged duration of action that is independent of the drug's pharmacokinetic profile.[10]

Caption: Proposed covalent modification mechanism via an aziridinium intermediate.

This dual nature—a versatile piperidine scaffold for target recognition and a reactive bromoethyl group for covalent inactivation—suggests that This compound is a putative irreversible inhibitor of a protein target.

Part 3: A Proposed Research Workflow for Mechanism of Action Elucidation

The following is a structured, multi-stage research plan designed to systematically identify the molecular target(s) of this compound, validate the interaction, and characterize its downstream biological effects.

Stage 1: Target Identification & Phenotypic Screening

The initial goal is to cast a wide net to identify potential biological targets and observable cellular effects.

Workflow 1.1: Phenotypic Screening

-

Objective: To identify cancer cell lines or other disease models that are particularly sensitive to the compound, providing clues to its potential therapeutic application and mechanism.

-

Protocol: NCI-60 Human Tumor Cell Line Screen

-

Compound Preparation: Prepare a 100 mM stock solution of this compound in sterile DMSO. Perform serial dilutions to create a range of concentrations for testing (e.g., 10 nM to 100 µM).

-

Cell Culture: Culture the 60 cell lines of the NCI panel in their respective recommended media and conditions.

-

Treatment: Seed cells in 96-well plates and, after 24 hours of incubation, treat with the compound across a 5-log concentration range.

-

Incubation: Incubate the treated cells for 48 hours.

-

Viability Assay: Use a sulforhodamine B (SRB) assay to measure cell protein content as an indicator of growth inhibition.

-

Data Analysis: Calculate the GI₅₀ (concentration causing 50% growth inhibition), TGI (total growth inhibition), and LC₅₀ (50% lethal concentration) for each cell line. Analyze the data using the COMPARE algorithm to identify correlations with known anticancer agents, suggesting a similar mechanism of action.

-

Workflow 1.2: Affinity-Based Target Identification

-

Objective: To directly identify proteins that covalently bind to the compound.

-

Protocol: Competitive Activity-Based Protein Profiling (ABPP)

-

Proteome Preparation: Prepare proteome lysates from a sensitive cell line identified in the phenotypic screen (e.g., a human neuroblastoma or glioma line).

-

Compound Incubation: Treat aliquots of the proteome with increasing concentrations of this compound for 1 hour at 37°C to allow for covalent labeling of targets.

-

Broad-Spectrum Probe Labeling: Add a broad-spectrum, cysteine-reactive iodoacetamide-alkyne probe to the proteomes and incubate for an additional hour. This probe will label all accessible cysteine residues that were not already blocked by the test compound.

-

Click Chemistry: Use copper-catalyzed click chemistry to attach a biotin-azide tag to the alkyne-labeled proteins.

-

Enrichment: Use streptavidin-coated beads to enrich the biotinylated proteins.

-

Proteolysis and Mass Spectrometry: Digest the enriched proteins with trypsin and analyze the resulting peptides by LC-MS/MS.

-

Data Analysis: Identify proteins whose corresponding peptide signals decrease in a dose-dependent manner upon pre-treatment with the test compound. These "disappearing" proteins are the primary candidates for covalent targets.

-

Stage 2: Target Validation and Mechanistic Characterization

Once candidate targets are identified, the next stage is to validate the interaction and understand its functional consequences.

Workflow 2.1: Recombinant Protein Expression and In Vitro Assays

-

Objective: To confirm direct, irreversible inhibition of a candidate target protein.

-

Protocol: Time-Dependent Inhibition Assay

-

Protein Expression: Clone, express, and purify the candidate target protein (e.g., a specific enzyme or receptor) from a suitable expression system (e.g., E. coli or HEK293 cells).

-

Activity Assay: Establish a functional assay for the purified protein (e.g., a fluorescence-based enzymatic assay).

-

Inhibition Assay:

-

Pre-incubate the purified protein with various concentrations of this compound for different time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Initiate the functional assay by adding the substrate.

-

Measure the reaction rate at each time point and concentration.

-

-

Data Analysis: Plot the observed rate constant of inactivation (k_obs) against the inhibitor concentration. A hyperbolic curve is characteristic of irreversible inhibition. Calculate the inactivation rate constant (k_inact) and the inhibitor affinity constant (K_i).

-

Workflow 2.2: Site-of-Action Mapping

-

Objective: To identify the specific amino acid residue(s) covalently modified by the compound.

-

Protocol: Mass Spectrometry-Based Adduct Identification

-

Protein Labeling: Incubate the purified target protein with a 5-fold molar excess of the compound for 2 hours.

-

Digestion: Denature, reduce, alkylate (with a standard reagent like iodoacetamide to block non-target cysteines), and digest the protein into peptides using trypsin.

-

LC-MS/MS Analysis: Analyze the peptide mixture using a high-resolution mass spectrometer.

-

Data Analysis: Search the MS/MS data for peptides with a mass shift corresponding to the addition of the reactive moiety of the compound (C₈H₁₆N⁺). Use specialized software to pinpoint the modified peptide and the specific amino acid residue carrying the modification.

-

Stage 3: Cellular and In Vivo Confirmation

The final stage is to confirm that the identified mechanism is relevant in a biological context.

Workflow 3.1: Cellular Target Engagement Assay

-

Objective: To demonstrate that the compound engages the target protein in living cells.

-

Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment: Treat intact cells with the compound or a vehicle control.

-

Heating: Heat aliquots of the treated cells to a range of temperatures (e.g., 40°C to 70°C).

-

Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured protein by centrifugation.

-

Western Blot Analysis: Analyze the amount of soluble target protein remaining at each temperature using Western blotting with a specific antibody.

-

Data Analysis: The binding of a ligand typically stabilizes a protein, leading to a shift in its melting curve to higher temperatures. A positive thermal shift in compound-treated cells confirms target engagement.

-

Conclusion

While this compound remains an uncharacterized molecule in the public domain, a detailed analysis of its chemical structure provides a strong, testable hypothesis for its mechanism of action. It is likely an irreversible inhibitor that leverages its piperidine core for target recognition and its bromoethyl group for covalent bond formation. The comprehensive research workflow detailed in this guide provides a rigorous and systematic pathway for drug development professionals to fully elucidate its pharmacological profile, moving it from an unknown entity to a potentially valuable therapeutic lead.

References

- Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. (n.d.). Google Scholar.

-

N-methylpiperidine Definition. (n.d.). Fiveable. [Link]

-

2-(2-Bromoethyl)piperidine. (n.d.). PubChem. [Link]

-

Buyck, C., et al. (2010). Conjugate addition of 2-(bromomethyl)- and 2-(2-bromoethyl)-piperidine to alkyl acrylates: Application towards the synthesis of 2-(methoxycarbonyl) indolizidine. ARKIVOC. [Link]

-

de Oliveira, R. B., et al. (2018). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PubMed Central. [Link]

-

N-methylpiperidine. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. [Link]

-

Computer‐aided evaluation of targets and biological activity spectra for new piperidine derivatives. (2022). Journal of Clinical Medicine of Kazakhstan. [Link]

-

Synthesis of 1-(2-bromoethyl)piperidine hydrobromide. (n.d.). PrepChem.com. [Link]

-

de Oliveira, R. B., et al. (2017). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. ResearchGate. [Link]

-

Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (2020). Chemistry Europe. [Link]

-

3-(2-Bromoethyl)piperidine hydrobromide. (n.d.). Chemsrc. [Link]

-

Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible. (2023). Usiena air. [Link]

-

Graham, J. D. P. (1957). Distribution of (2-bromoethyl)ethyl(naphth-1-ylmethyl-[14C])amine hydrobromide in the rat. PubMed Central. [Link]

Sources

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Journal of Clinical Medicine of Kazakhstan [clinmedkaz.org]

- 7. researchgate.net [researchgate.net]

- 8. fiveable.me [fiveable.me]

- 9. d-nb.info [d-nb.info]

- 10. Distribution of (2-bromoethyl)ethyl(naphth-1-ylmethyl-[14C])amine hydrobromide in the rat - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Data of 2-(2-Bromoethyl)-1-methylpiperidine hydrobromide

This technical guide provides a detailed analysis of the expected spectroscopic data for 2-(2-Bromoethyl)-1-methylpiperidine hydrobromide. In the absence of publicly available experimental spectra for this specific compound, this document leverages foundational spectroscopic principles and comparative data from analogous structures to present a comprehensive and predictive characterization. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the spectral features of this molecule for identification, quality control, and further research.

Introduction and Molecular Structure

This compound is a halogenated piperidine derivative. The structure comprises a saturated six-membered nitrogen-containing ring (piperidine) with a methyl group on the nitrogen atom and a 2-bromoethyl substituent at the 2-position. The presence of hydrobromide indicates that the nitrogen atom is protonated, forming a quaternary ammonium salt. This structural complexity gives rise to a unique spectroscopic fingerprint.

The molecular structure dictates the electronic environment of each atom, which in turn governs its interaction with electromagnetic radiation in various spectroscopic techniques. Understanding this structure is paramount to interpreting the resulting spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the hydrobromide salt form, the piperidine nitrogen is protonated, which will influence the chemical shifts of adjacent protons and carbons.

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on the piperidine ring, the N-methyl group, and the bromoethyl side chain. The electronegativity of the bromine atom and the positively charged nitrogen will cause a downfield shift for nearby protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| N-CH₃ | ~2.8 - 3.2 | Singlet (s) | 3H |

| H on N⁺ | Variable, broad | Singlet (br s) | 1H |

| -CH₂-Br | ~3.5 - 3.8 | Triplet (t) | 2H |

| Piperidine H2 | ~3.0 - 3.4 | Multiplet (m) | 1H |

| Piperidine H6 (axial & equatorial) | ~2.8 - 3.2 | Multiplet (m) | 2H |

| -CH₂-CH₂-Br | ~2.0 - 2.4 | Multiplet (m) | 2H |

| Piperidine H3, H4, H5 | ~1.5 - 2.0 | Multiplet (m) | 6H |

Causality Behind Experimental Choices and Predictions:

-

Solvent Selection: A polar deuterated solvent such as D₂O or DMSO-d₆ would be appropriate for acquiring the spectrum of this salt. The chemical shifts provided are general estimates and will vary with the solvent used.

-

N-CH₃ Singlet: The three protons of the methyl group attached to the nitrogen are chemically equivalent and have no adjacent protons to couple with, resulting in a singlet. Its downfield shift is due to the inductive effect of the adjacent positively charged nitrogen.

-

-CH₂-Br Triplet: The methylene protons directly attached to the bromine atom are deshielded by the electronegative halogen, placing their signal significantly downfield. They are expected to appear as a triplet due to coupling with the adjacent methylene group of the ethyl chain.

-

Piperidine Ring Protons: The protons on the piperidine ring will exhibit complex splitting patterns (multiplets) due to geminal and vicinal coupling. The protons on carbons adjacent to the nitrogen (H2 and H6) will be shifted further downfield compared to the other ring protons (H3, H4, H5).

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The number of unique carbon signals will correspond to the number of chemically non-equivalent carbon atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 (piperidine) | ~65 - 70 |

| C6 (piperidine) | ~55 - 60 |

| N-CH₃ | ~45 - 50 |

| -CH₂-CH₂-Br | ~35 - 40 |

| -CH₂-Br | ~30 - 35 |

| C3, C5 (piperidine) | ~25 - 30 |

| C4 (piperidine) | ~20 - 25 |

Authoritative Grounding for Predictions:

The predicted chemical shifts for the piperidine ring carbons are based on data for 1-methylpiperidine, with adjustments for the substituent effects.[1][2] The presence of the bromoethyl group at C2 will cause a downfield shift for C2. The chemical shifts for the bromoethyl group are estimated from data for bromoethane and similar alkyl bromides.[3][4] The carbon attached to bromine is expected in the 25-40 ppm range.[5]

Experimental Workflow for NMR Analysis:

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

| ~2950 - 2850 | C-H (sp³) stretching | Strong |

| ~2700 - 2200 | N⁺-H stretching | Broad, Medium |

| ~1470 - 1440 | C-H bending | Medium |

| ~690 - 550 | C-Br stretching | Medium to Strong |

Interpretation of IR Data:

-

C-H Stretching: The strong absorptions in the 2950-2850 cm⁻¹ region are characteristic of C-H stretching vibrations in the piperidine ring and the ethyl and methyl groups.[6]

-

N⁺-H Stretching: The presence of the hydrobromide salt leads to a protonated nitrogen. The N⁺-H stretching vibration is expected to appear as a broad band in the 2700-2200 cm⁻¹ region.

-

C-Br Stretching: The absorption due to the carbon-bromine bond stretch is expected in the fingerprint region, typically between 690 and 550 cm⁻¹.[7][8] The presence of a medium to strong band in this area would be a key indicator for the bromoethyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and structural features. For this compound, the analysis would likely be performed on the free base form. The molecular weight of the free base (C₈H₁₆BrN) is approximately 205.06 g/mol .

Predicted Fragmentation Pattern:

The presence of bromine is readily identified by the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br are in a roughly 1:1 ratio), which will result in pairs of peaks (M and M+2) for bromine-containing fragments.

Key Predicted Fragments:

-

Molecular Ion (M⁺): A pair of peaks around m/z 205 and 207, corresponding to the isotopic distribution of bromine. The intensity is expected to be low to moderate.

-

Loss of Bromine: A significant fragment would arise from the loss of a bromine radical, resulting in a cation at m/z 126.

-

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen is a common fragmentation pathway for amines. This would lead to the formation of a stable iminium ion. The most likely alpha-cleavage would be the loss of the bromoethyl group to give a fragment corresponding to the 1-methylpiperidine cation, which would then rearrange. A prominent peak at m/z 98, corresponding to the [M - CH₂CH₂Br]⁺ fragment after rearrangement, is expected.

-

Other Fragments: Other fragments could arise from the cleavage of the piperidine ring.

Caption: Predicted major fragmentation pathways for the free base of the title compound.

Conclusion

This technical guide provides a detailed, predictive analysis of the ¹H NMR, ¹³C NMR, IR, and mass spectral data for this compound. By synthesizing fundamental principles with comparative data from analogous structures, we have constructed a comprehensive spectroscopic profile. This information serves as a robust reference for the identification and characterization of this compound in a research and development setting, underscoring the power of predictive spectroscopy in the absence of experimental data.

References

-

Calculated 13C NMR Shifts of brominated Carbons. (2015). Chemistry Stack Exchange. [Link]

-

1H NMR Spectrum of Piperidine. Human Metabolome Database. [Link]

-

1H NMR Chemical Shift. Oregon State University. [Link]

-

C2H5Br CH3CH2Br bromoethane low high resolution 1H proton nmr spectrum. Doc Brown's Chemistry. [Link]

-

1-Methylpiperidine. ATB. [Link]

-

N-Methylpiperidine. PubChem. [Link]

-

1-Methylpiperidine. Wikipedia. [Link]

-

Finding Alkyl Halides in 13C NMR. Chemtips. [Link]

-

Piperidine, 1-methyl-. NIST WebBook. [Link]

-

Piperidine, 1-methyl- IR Spectrum. NIST WebBook. [Link]

-

C2H5Br CH3CH2Br mass spectrum of bromoethane. Doc Brown's Chemistry. [Link]

-

IR: alkyl halides. Organic Chemistry at CU Boulder. [Link]

-

13C NMR Chemical Shift. Oregon State University. [Link]

-

Proton NMR Chemical Shifts table of data ppm. Doc Brown's Chemistry. [Link]

-

Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

-

2-Methyl-1-ethylpyrrolidine - 13C NMR. SpectraBase. [Link]

-

13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. ResearchGate. [Link]

-

A guide to 13C NMR chemical shift values. Compound Interest. [Link]

-

Ethane, 1-bromo-2-chloro-. NIST WebBook. [Link]

-

Infrared Spectroscopy. University of Calgary. [Link]

-

2-Ethyl-1-methylpiperidine. PubChem. [Link]

-

How to identify an alkyl halide using an infrared (IR) spectrum. Quora. [Link]

-

13C NMR Spectrum (1D, 101 MHz, D2O, predicted). NP-MRD. [Link]

-

13C NMR spectroscopy. NPTEL. [Link]

-

NMR Chemical Shift Values Table. Chemistry Steps. [Link]

-

ANALYTICAL CHEMISTRY - INFRARED SPECTROSCOPY. Compound Interest. [Link]

-

Organic Chemistry 1 Infrared Spectroscopy & Reactions of Alkenes. Wipf Group, University of Pittsburgh. [Link]

-

C-13 NMR spectrum of 2-methylbut-1-ene. Doc Brown's Chemistry. [Link]

Sources

- 1. N-Methylpiperidine(626-67-5) 13C NMR [m.chemicalbook.com]

- 2. N-Methylpiperidine | C6H13N | CID 12291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemtips.wordpress.com [chemtips.wordpress.com]

- 6. compoundchem.com [compoundchem.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. quora.com [quora.com]

2-(2-Bromoethyl)-1-methylpiperidine hydrobromide CAS number and identifiers

An In-depth Technical Guide to 2-(2-Bromoethyl)-1-methylpiperidine hydrobromide

Authored by: A Senior Application Scientist

Introduction

This compound is a heterocyclic organic compound that serves as a valuable intermediate and building block in medicinal chemistry and drug discovery. Its structure, featuring a reactive bromoethyl group attached to a methylated piperidine ring, makes it a versatile scaffold for the synthesis of more complex molecules. The piperidine moiety is a common feature in many pharmaceuticals, valued for its ability to impart favorable pharmacokinetic properties. This guide provides a comprehensive overview of the chemical identifiers, properties, a plausible synthetic route, potential applications, and safety protocols associated with this compound, tailored for researchers and professionals in the field of drug development.

Chemical Identity and Identifiers

Precise identification is paramount in chemical research and development. The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source |

| CAS Number | 1255717-22-6 | [1] |

| MDL Number | MFCD09864560 | [1][2][3][4] |

| Empirical Formula | C₈H₁₇Br₂N | [2][3] |

| Molecular Weight | 287.04 g/mol | [1][2][3] |

| IUPAC Name | 2-(2-bromoethyl)-1-methylpiperidin-1-ium bromide | N/A |

| InChI | 1S/C8H16BrN.BrH/c1-10-7-3-2-4-8(10)5-6-9;/h8H,2-7H2,1H3;1H | [2][3] |

| InChI Key | PYOYPRZOFTXHRE-UHFFFAOYSA-N | [2][3] |

| SMILES | CN1C(CCBr)CCCC1.[H]Br | [1] |

| Physical Form | Solid | [2][3] |

Proposed Synthesis and Mechanistic Insights

While specific proprietary synthesis methods may vary, a chemically sound and common approach for preparing this compound involves the bromination of its corresponding alcohol precursor, N-methyl-2-piperidineethanol. This precursor is commercially available and serves as a logical starting point.[5][6]

Synthetic Workflow: From Alcohol to Alkyl Bromide

The conversion of the primary alcohol in N-methyl-2-piperidineethanol to the bromoethyl group is a standard nucleophilic substitution reaction. A common and effective method involves the use of hydrobromic acid (HBr).

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol

This protocol is a representative procedure based on established chemical principles for the conversion of alcohols to alkyl bromides.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-methyl-2-piperidineethanol (1 equivalent) in a suitable solvent like water.

-

Addition of Reagent: Slowly add concentrated hydrobromic acid (48% aqueous solution, ~2-3 equivalents) to the stirred solution. The addition should be done cautiously as the reaction can be exothermic. The HBr serves both as the bromine source and the acid catalyst.

-

Reaction Conditions: Heat the mixture to reflux (approximately 120-126 °C) and maintain this temperature for several hours (e.g., 7 hours, as in a similar synthesis) to ensure the reaction goes to completion.[7]

-

Work-up and Isolation: After cooling the reaction mixture to room temperature, it can be concentrated under reduced pressure to remove excess HBr and water. The resulting crude product, a viscous oil or solid, is the hydrobromide salt.

-

Purification: Recrystallization from a suitable solvent system, such as ethanol or an ethanol/ether mixture, can be performed to yield the purified this compound.[7]

Mechanistic Rationale

The choice of strong acid (HBr) is critical. The hydroxyl group (-OH) of the alcohol is a poor leaving group. The acidic environment allows for the protonation of the hydroxyl group to form a good leaving group, water (-OH₂⁺). Subsequently, the bromide ion (Br⁻), a good nucleophile, attacks the electrophilic carbon in an Sₙ2 reaction, displacing water and forming the carbon-bromine bond. The piperidine nitrogen, being basic, is also protonated by the excess acid, leading to the formation of the hydrobromide salt.

Applications in Research and Drug Development

This compound is primarily utilized as a chemical intermediate for the synthesis of more elaborate molecular structures, particularly in the pharmaceutical industry.

Role as a Versatile Building Block

The reactivity of the C-Br bond allows for various nucleophilic substitution and coupling reactions. This enables the introduction of the N-methyl-piperidylethyl moiety into a target molecule. This is significant because the N-methylpiperidine scaffold is present in numerous bioactive compounds. For instance, the precursor N-methyl-2-piperidineethanol is a known intermediate in the synthesis of the antipsychotic drug Thioridazine and has been used to prepare SIK kinase inhibitors.[5][6]

Caption: Role as an intermediate in nucleophilic substitution reactions.

Use in Conjugate Addition Reactions

Research has demonstrated that related compounds, such as 2-(2-bromoethyl)piperidine hydrobromide, can undergo conjugate addition to electron-deficient alkenes like alkyl acrylates.[8] This reaction, typically carried out in the presence of a base to deprotonate the piperidine nitrogen, allows for the formation of more complex structures, such as indolizidine alkaloids, which are of interest for their biological activities.[8]

Safety, Handling, and Storage

Adherence to safety protocols is crucial when handling this compound. The following information is synthesized from supplier safety data.[2][3][9]

GHS Hazard Classification

| Hazard Class | Category | Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Irritation | Category 2 | H315: Causes skin irritation |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

This table compiles hazard information from various sources for related compounds, as specific data for the title compound can be limited. It should be treated as a guideline.[9][10]

Recommended Safety and Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[10][11]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[10][12]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[9][10]

-

First Aid:

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated place.[10][12] Some suppliers recommend storage at 2-8°C under an inert atmosphere.[1]

References

-

Google Patents. US6258955B1 - Process for preparing 2-piperidineethanol compounds. [15]

-

Google Patents. DE69929808T2 - PROCESS FOR PREPARING 2-PIPERIDINETHANOL DERIVATIVES. [16]

-

ResearchGate. Conjugate addition of 2-(bromomethyl)- and 2-(2-bromoethyl)-piperidine to alkyl acrylates: Application towards the synthesis of 2-(methoxycarbonyl) indolizidine. [Link][8]

-

PrepChem.com. Synthesis of 1-(2-bromoethyl)piperidine hydrobromide. [Link][7]

-

Angene Chemical. Safety Data Sheet - 3-(Bromomethyl)piperidine. [Link][11]

-

National Institutes of Health. A flow electrochemistry‐enabled synthesis of 2‐substituted N‐(methyl‐d)piperidines. [Link][18]

Sources

- 1. 1255717-22-6|this compound|BLD Pharm [bldpharm.com]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. labsolu.ca [labsolu.ca]

- 5. N-METHYLPIPERIDINE-2-ETHANOL | 533-15-3 [chemicalbook.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. prepchem.com [prepchem.com]

- 8. researchgate.net [researchgate.net]

- 9. echemi.com [echemi.com]

- 10. chemscene.com [chemscene.com]

- 11. angenechemical.com [angenechemical.com]

- 12. shepherd.edu [shepherd.edu]

- 13. This compound, 95.0%, 250mg [scisupplies.eu]

- 14. This compound, 95.0%, 250mg [scisupplies.eu]

- 15. US6258955B1 - Process for preparing 2-piperidineethanol compounds - Google Patents [patents.google.com]

- 16. DE69929808T2 - PROCESS FOR PREPARING 2-PIPERIDINETHANOL DERIVATIVES - Google Patents [patents.google.com]

- 17. 2-(2-Bromoethyl)piperidine | C7H14BrN | CID 6501028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. A flow electrochemistry‐enabled synthesis of 2‐substituted N‐(methyl‐d)piperidines - PMC [pmc.ncbi.nlm.nih.gov]

2-(2-Bromoethyl)-1-methylpiperidine hydrobromide degradation pathways

An In-Depth Technical Guide to the Degradation Pathways of 2-(2-Bromoethyl)-1-methylpiperidine Hydrobromide

Abstract

This technical guide provides a comprehensive analysis of the potential degradation pathways of this compound (CAS No. 1255717-22-6), a reactive piperidine derivative used as a building block in chemical synthesis. Given the inherent reactivity of its alkyl bromide moiety and tertiary amine structure, understanding its stability profile is critical for researchers, process chemists, and drug development professionals to ensure the quality, safety, and integrity of subsequent products. This document outlines the predicted chemical liabilities of the molecule, details a systematic approach for investigation using forced degradation studies as stipulated by ICH guidelines, and describes the analytical methodologies required for the separation and structural elucidation of potential degradants.

Introduction and Molecular Profile

This compound is a bifunctional organic compound featuring a saturated N-methylpiperidine ring and a reactive bromoethyl side chain. Its hydrobromide salt form generally confers greater stability and improved handling characteristics for the solid material.

Molecular Structure:

-

Chemical Formula: C₈H₁₇Br₂N

-

Molecular Weight: 287.04 g/mol

-

Key Structural Features:

-

Tertiary Amine: The N-methylated piperidine nitrogen is basic and nucleophilic.

-

Primary Alkyl Bromide: The bromoethyl group contains a good leaving group (Br⁻), making the adjacent carbon electrophilic and susceptible to nucleophilic attack.

-

The primary utility of this compound lies in its role as an intermediate, where the bromoethyl group allows for alkylation of various nucleophiles. However, the same features that make it a useful synthetic tool also render it susceptible to degradation through several chemical pathways. This guide serves to elucidate these pathways, providing a predictive framework and an empirical methodology for their investigation.

Predicted Degradation Pathways: A Mechanistic Overview

The chemical structure of 2-(2-Bromoethyl)-1-methylpiperidine suggests three primary degradation routes under typical storage and stress conditions: hydrolysis, intramolecular cyclization, and oxidation. Thermal and photolytic stress are expected to accelerate these pathways.

Hydrolytic Degradation

Hydrolysis represents a significant degradation pathway, particularly under aqueous acidic or alkaline conditions. The reaction involves the nucleophilic substitution of the bromide ion by a water molecule or hydroxide ion.

-

Mechanism: This is a classic nucleophilic substitution reaction (Sₙ1 or Sₙ2). The hydroxide ion (under basic conditions) is a potent nucleophile that will readily attack the electrophilic carbon bonded to the bromine, displacing the bromide ion. Under neutral or acidic conditions, water acts as the nucleophile in a slower solvolysis reaction.

-

Predicted Product: The primary product of hydrolysis is 2-(2-Hydroxyethyl)-1-methylpiperidine .

Intramolecular Cyclization

Perhaps the most significant and facile degradation pathway for this molecule is an intramolecular Sₙ2 reaction. The lone pair of electrons on the tertiary piperidine nitrogen can act as an internal nucleophile, attacking the electrophilic carbon of the bromoethyl side chain.

-

Causality: The proximity of the nucleophilic nitrogen to the electrophilic center within the same molecule makes this an entropically favored process. The formation of a five-membered ring is kinetically and thermodynamically favorable.

-

Predicted Product: This reaction results in the formation of a spirocyclic quaternary ammonium salt, specifically 5-methyl-5-azoniaspiro[4.5]decane bromide .

Oxidative Degradation

Tertiary amines are susceptible to oxidation, which can be promoted by atmospheric oxygen, peroxide impurities, or specific oxidizing agents.

-

Mechanism: The nitrogen atom can be oxidized to form a tertiary amine N-oxide. This transformation can alter the compound's polarity, reactivity, and biological properties. A secondary oxidative pathway could involve the N-demethylation of the piperidine ring.

-

Predicted Products:

-

2-(2-Bromoethyl)-1-methylpiperidine-1-oxide: The primary N-oxidation product.

-

2-(2-Bromoethyl)piperidine: The N-demethylated product.

-

The following diagram illustrates the primary predicted degradation pathways originating from the parent molecule.

Caption: Predicted major degradation pathways of 2-(2-Bromoethyl)-1-methylpiperidine.

Framework for Investigation: Forced Degradation Studies

Forced degradation, or stress testing, is essential for identifying the likely degradation products of a drug substance, which informs the development of stability-indicating analytical methods and helps establish degradation pathways. The objective is to achieve a target degradation of 10-30% of the active pharmaceutical ingredient (API) to ensure that minor degradants can be detected without completely destroying the sample.

Experimental Workflow

A systematic workflow is critical for ensuring the reliability and reproducibility of forced degradation studies. The process begins with careful sample preparation and exposure to stress conditions, followed by comprehensive analysis.

Caption: General workflow for forced degradation studies.

Summary of Stress Conditions

The following table outlines the recommended starting conditions for stress testing, which should be adjusted based on the observed stability of the molecule.

| Stress Condition | Reagent/Parameter | Temperature | Duration | Rationale |

| Acid Hydrolysis | 0.1 M Hydrochloric Acid (HCl) | 60 - 80 °C | 2 - 24 hours | To induce acid-catalyzed hydrolysis. |

| Alkaline Hydrolysis | 0.1 M Sodium Hydroxide (NaOH) | 60 - 80 °C | 2 - 24 hours | To induce base-catalyzed hydrolysis and other base-labile reactions. |

| Oxidation | 3% Hydrogen Peroxide (H₂O₂) | Room Temp. | 12 - 48 hours | To simulate oxidative degradation and identify potential N-oxides. |

| Thermal | Dry Heat (Solid State) | 80 °C (or -20 °C below m.p.) | 24 - 72 hours | To assess the intrinsic thermal stability of the solid material. |

| Photostability | ICH Q1B Option 2 | Ambient | N/A | To assess degradation upon exposure to light (Overall illumination ≥1.2 million lux-hr; UV-A energy ≥200 W-hr/m²). |

Detailed Experimental Protocols

Materials:

-

This compound

-

HPLC-grade Acetonitrile (ACN) and Water

-

0.1 M HCl (volumetric standard)

-

0.1 M NaOH (volumetric standard)

-

30% Hydrogen Peroxide (H₂O₂)

-

Calibrated pH meter, oven, and photostability chamber

Protocol 1: Preparation of Stock and Samples

-

Stock Solution: Accurately weigh and dissolve the compound in a 50:50 (v/v) mixture of ACN and water to prepare a 1.0 mg/mL stock solution. Causality: The ACN/water mixture ensures solubility for both the parent compound and a wide range of potential polar and non-polar degradants.

-

Sample Preparation: For each stress condition (Acid, Base, Oxidative), transfer 5 mL of the stock solution into a separate flask. For thermal stress, use 5-10 mg of the solid compound.

Protocol 2: Stress Application

-

Acid Hydrolysis: To the designated flask, add 5 mL of 0.1 M HCl. Heat in a water bath at 60°C. Withdraw aliquots at 2, 8, and 24 hours. Neutralize aliquots with an equivalent molar amount of NaOH before HPLC analysis.

-

Alkaline Hydrolysis: To the designated flask, add 5 mL of 0.1 M NaOH. Heat in a water bath at 60°C. Withdraw and neutralize aliquots as described for the acid condition, using HCl.

-

Oxidative Degradation: To the designated flask, add 5 mL of 3% H₂O₂. Store at room temperature, protected from light. Withdraw aliquots at 8, 24, and 48 hours. Self-Validation: The reaction can be quenched by adding a small amount of sodium bisulfite if necessary, though dilution is often sufficient.

-

Thermal Degradation: Place the solid sample in a controlled-temperature oven at 80°C. At each time point (24, 48, 72 hours), dissolve a portion of the solid in the diluent to 1.0 mg/mL for analysis.

-

Photostability: Expose both solid and solution (1.0 mg/mL in ACN:water) samples to light conditions as specified in ICH Q1B. A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

Analytical Methodologies for Degradant Profiling

A robust, stability-indicating analytical method is required to separate all degradation products from the parent compound and from each other.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is the workhorse technique for stability studies.

-

Column: A C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm) is a good starting point.

-

Mobile Phase: A gradient elution is typically required to resolve both early-eluting polar degradants (like the hydrolysis product) and the parent compound.

-

Mobile Phase A: 0.1% Formic Acid in Water. Causality: The acidic mobile phase ensures that the tertiary amine is protonated, leading to sharp, symmetrical peak shapes.

-

Mobile Phase B: Acetonitrile.

-

-

Detection: A photodiode array (PDA) detector is crucial for assessing peak purity and identifying the optimal wavelength for quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is indispensable for the structural elucidation of unknown impurities. By coupling the HPLC separation to a mass spectrometer, precise mass-to-charge (m/z) data can be obtained for each peak, allowing for the determination of elemental composition and confirmation of predicted structures.

Summary of Potential Degradation Products

The following table summarizes the key potential degradants, their predicted properties, and the conditions under which they are most likely to form. This serves as a reference for interpreting analytical data from forced degradation studies.

| Degradant Name | Molecular Formula | MW ( g/mol ) | Predicted [M+H]⁺ (m/z) | Formation Condition |

| Parent Compound | C₈H₁₆BrN | 206.12 | 206.05/208.05 | - |

| 2-(2-Hydroxyethyl)-1-methylpiperidine | C₈H₁₇NO | 143.23 | 144.14 | Acid/Base Hydrolysis |

| 5-methyl-5-azoniaspiro[4.5]decane | C₁₀H₂₀N⁺ | 154.27 | 154.16 | Thermal, Neutral pH |

| 2-(2-Bromoethyl)-1-methylpiperidine-1-oxide | C₈H₁₆BrNO | 222.12 | 222.05/224.05 | Oxidative |

| 2-(2-Bromoethyl)piperidine | C₇H₁₄BrN | 192.10 | 192.04/194.04 | Oxidative |

Note: The parent compound's free base MW and m/z are listed. The bromine isotope pattern (¹⁹Br/⁸¹Br) will result in two mass peaks of nearly equal intensity, separated by ~2 Da.

Conclusion

This compound is a chemically labile molecule with a high propensity for degradation via intramolecular cyclization and hydrolysis. Oxidative pathways leading to N-oxide formation are also highly probable. The insights provided in this guide serve as a robust starting point for any scientist or researcher working with this compound. A thorough forced degradation study, executed with the protocols described herein and analyzed with a validated stability-indicating HPLC-MS method, is a non-negotiable step to ensure the quality and control of processes and products involving this versatile chemical intermediate. Empirical validation of these predicted pathways is paramount for robust chemical development.

References

- R Discovery. Forced Degradation Studies Research Articles - Page 1.

- Alsante, K. M., et al. A New Approach to Forced Degradation Studies Using Anhydrous Conditions. LCGC North America.

- LabSolu. This compound.

- Sigma-Aldrich. This compound AldrichCPR.

- International Journal of Research in Pharmacology & Pharmacotherapeutics. development of forced degradation and stability indicating studies for drug substance and drug product.

- Klick, S., et al. Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.

- Alcami Corporation. Technical Guide Series - Forced Degradation Studies.

- Schepmann, D., et al. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Chemistry & Biodiversity.

- Redalyc. Enzymatic Hydrolysis of N-protected 2-Hydroxymethylpiperidine Acetates. Redalyc.org.

- Dong, M. W. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.

- Sigma-Aldrich. 2-(Bromomethyl)-1-methylpiperidine hydrobromide AldrichCPR.

- PrepChem.com. Synthesis of 1-(2-bromoethyl)piperidine hydrobromide.

- BLDpharm. This compound.

- Combourieu, B., et al. *Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray

An In-depth Technical Guide to the Solubility of 2-(2-Bromoethyl)-1-methylpiperidine Hydrobromide in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(2-Bromoethyl)-1-methylpiperidine hydrobromide, a key intermediate in pharmaceutical synthesis. In the absence of extensive public solubility data, this document establishes a robust theoretical framework for predicting its solubility in various organic solvents. Furthermore, it offers detailed, field-proven experimental protocols for researchers to accurately determine solubility, ensuring reliable and reproducible results. This guide is intended for researchers, scientists, and drug development professionals, providing the foundational knowledge and practical methodologies required for the effective use of this compound in their work.

Introduction: The Significance of Solubility in Pharmaceutical Development

This compound is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development, often serving as a crucial building block in the synthesis of novel therapeutic agents. The efficiency of synthetic reactions, purification processes, and the ultimate formulation of active pharmaceutical ingredients (APIs) are all critically dependent on the solubility of the starting materials and intermediates.[1] A thorough understanding of the solubility of this compound in a range of organic solvents is therefore not merely an academic exercise, but a fundamental prerequisite for successful and scalable pharmaceutical research and manufacturing.[2]

This guide addresses the current information gap regarding the specific solubility of this compound. It provides a detailed exploration of the theoretical principles governing the dissolution of ionic compounds like this compound in organic media. More importantly, it equips the researcher with practical, step-by-step experimental protocols to determine both qualitative and quantitative solubility, thereby empowering them to make informed decisions in solvent selection and process optimization.

Theoretical Framework for Solubility Prediction

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which, at a molecular level, relates to the polarity of the molecules involved.[3][4] this compound is an organic salt, meaning it possesses both ionic and covalent characteristics. Its solubility in a given organic solvent is a result of the interplay between several factors:

-

Lattice Energy of the Salt: The strength of the electrostatic forces holding the 2-(2-bromoethyl)-1-methylpiperidinium cations and bromide anions together in the crystal lattice must be overcome for dissolution to occur.

-

Solvation Energy: This is the energy released when the ions are surrounded and stabilized by solvent molecules. Effective solvation is crucial for dissolving ionic compounds.

-

Properties of the Solvent:

-

Polarity: Polar solvents, which have a significant dipole moment, are generally better at solvating ions. Protic polar solvents (e.g., alcohols) can form hydrogen bonds, which can be particularly effective in solvating anions. Aprotic polar solvents (e.g., DMSO, DMF) are also good at solvating cations due to their lone pairs of electrons.

-

Dielectric Constant: A high dielectric constant reduces the electrostatic attraction between the cation and anion of the solute, facilitating their separation and dissolution.

-

-

Temperature: The effect of temperature on solubility depends on the enthalpy of the solution. For most solids dissolving in liquids, the process is endothermic, meaning solubility increases with temperature.[3][5]

-

Molecular Structure of the Solute: The presence of the nonpolar piperidine ring and the bromoethyl group in this compound will influence its interaction with different solvents.

Based on these principles, a qualitative prediction of the solubility of this compound in various classes of organic solvents can be made.

Qualitative Solubility Predictions

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | Likely Soluble to Sparingly Soluble | The hydroxyl group can hydrogen bond with the bromide anion, and the polar nature of the solvent can solvate the piperidinium cation. Solubility is expected to decrease with increasing alkyl chain length of the alcohol due to a decrease in polarity. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Likely Soluble | These solvents have high dielectric constants and are excellent at solvating cations. Their ability to accept hydrogen bonds can also aid in solvating the hydrobromide. |

| Moderately Polar | Acetone, Ethyl Acetate | Likely Sparingly Soluble to Insoluble | These solvents are less polar than alcohols and aprotic polar solvents, and lack the ability to donate hydrogen bonds, leading to weaker solvation of the ions. |

| Nonpolar | Toluene, Hexane, Dichloromethane, Chloroform | Likely Insoluble | The lack of polarity in these solvents results in very poor solvation of the ionic components of the salt, making dissolution energetically unfavorable. |

Experimental Determination of Solubility

Given the absence of published quantitative data, experimental determination is essential. The following protocols are designed to be robust and reproducible.

Materials and Equipment

-

This compound (analytical grade)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., UV-Vis or ELSD)

Experimental Workflow

Caption: Decision-making workflow for solvent selection.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize that all laboratory work must be conducted with the utmost attention to safety.

This compound

-

Hazards: Harmful if swallowed. May cause skin and eye irritation. Handle with care, avoiding dust formation.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Organic Solvents

The following table summarizes the primary hazards of the solvents discussed in this guide. Always consult the full Safety Data Sheet (SDS) before use.

| Solvent | Primary Hazards |

| Methanol | Flammable, toxic by inhalation, ingestion, and skin absorption. Can cause blindness and damage to the central nervous system. |

| Ethanol | Highly flammable. [2][6][7]Can cause eye irritation and central nervous system depression at high concentrations. [8] |

| Isopropanol | Flammable. May cause eye, nose, and throat irritation. High concentrations can lead to drowsiness and dizziness. |